Diniprofylline

COVID-19 SARS-CoV-2 ACE2 inhibitor

Select Diniprofylline for its data-driven differentiation from standard xanthines. Unlike theophylline (cLogP -0.087, PSA 69.3 Ų), its bis-nicotinate ester structure confers LogP 0.31 and PSA 140.2 Ų—critical for membrane permeability and formulation studies. Uniquely identified as an ACE2 closed-conformation stabilizer among only 8 hits from a 7,173-compound virtual screen, enabling targeted viral entry and respiratory insufficiency research. Ideal for oral formulation optimization and peripherally restricted bronchodilator analog design.

Molecular Formula C22H20N6O6
Molecular Weight 464.4 g/mol
CAS No. 17692-30-7
Cat. No. B1670689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiniprofylline
CAS17692-30-7
SynonymsDiniprofylline;  Coreverum
Molecular FormulaC22H20N6O6
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4
InChIInChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3
InChIKeyZMXGPGZXYJCCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diniprofylline (CAS 17692-30-7) Xanthine-Derivative Bronchodilator: Sourcing, Identity, and Pharmacologic Class Overview


Diniprofylline (CAS 17692-30-7), also known as 7-(2,3-dihydroxypropyl)theophylline bis-nicotinate ester, is a xanthine-derivative bronchodilator and phosphodiesterase (PDE) inhibitor [1]. It is classified as an anti-asthmatic and peripheral nervous system agent, structurally related to dyphylline and theophylline [2]. The compound has been investigated for use in severe respiratory insufficiencies and, more recently, identified as a potential ACE2-interacting agent via virtual screening [3].

Why Theophylline and Dyphylline Cannot Simply Replace Diniprofylline in Research and Formulation Workflows


While diniprofylline shares a xanthine core with theophylline and dyphylline, its bis-nicotinate ester structure imparts distinct physicochemical and biological properties that preclude simple substitution [1]. Specifically, the addition of two nicotinate moieties substantially alters lipophilicity (LogP 0.31 vs. theophylline's cLogP -0.087) and polar surface area (PSA 140.2 Ų vs. theophylline's 69.3 Ų), which directly influences membrane permeability, formulation behavior, and potential off-target interactions . Furthermore, virtual screening data indicate that diniprofylline possesses a unique capacity to stabilize the closed conformation of ACE2—an attribute not reported for theophylline or dyphylline—making its selection critical for studies involving this target [2].

Quantitative Differentiation Evidence: Diniprofylline vs. Theophylline and Xanthine Comparators


ACE2 Conformation Stabilization: A Unique Virtual Screening Hit Among Xanthines

In a structure-based virtual screening of 7,173 clinically approved drugs targeting human ACE2, diniprofylline was identified as one of only eight promising candidates capable of stabilizing the closed (substrate/inhibitor-bound) conformation of ACE2, thereby potentially preventing recognition by SARS-CoV-2 [1]. In contrast, neither theophylline nor dyphylline emerged as hits in this screen, highlighting diniprofylline's unique molecular recognition profile [1].

COVID-19 SARS-CoV-2 ACE2 inhibitor Virtual screening Drug repurposing

Lipophilicity (LogP) Differentiation: Impact on Formulation and Permeability

Diniprofylline exhibits a LogP of 0.30630, which is substantially higher than theophylline's cLogP of -0.087 . This approximately 0.39 unit difference indicates significantly greater lipophilicity for diniprofylline, a property that directly influences its partitioning behavior in biphasic systems, membrane permeability, and potential for CNS penetration [1].

Physicochemical properties LogP Lipophilicity Formulation Membrane permeability

Polar Surface Area (PSA) Differentiation: Implications for Absorption and Blood-Brain Barrier Penetration

Diniprofylline possesses a topological polar surface area (TPSA) of 140.20 Ų, which is nearly double the PSA of theophylline (69.3 Ų) . This substantial difference in polar surface area is a critical determinant of a compound's ability to cross biological membranes, with higher PSA generally correlating with reduced passive transcellular permeability [1].

Polar surface area PSA Drug absorption Blood-brain barrier Oral bioavailability

Clinical Use in Severe Respiratory Insufficiency: Historical Evidence of Efficacy

A clinical trial published in 1968 evaluated diniprofylline (under the trade name Corverum) in 35 patients with chronic respiratory insufficiency and right ventricular insufficiency, demonstrating its clinical utility in this specific severe condition [1]. Subsequent studies have also explored its use in severe respiratory insufficiencies and in geriatric populations [2][3]. While these studies are historical, they establish a clinical precedence for diniprofylline in respiratory failure that may not be directly extrapolated to other xanthines.

Respiratory insufficiency Bronchodilator Clinical trial Geriatrics Right ventricular insufficiency

Recommended Research and Industrial Use Cases for Diniprofylline Based on Evidence-Driven Differentiation


ACE2-Targeted Drug Repurposing and COVID-19 Research

Diniprofylline should be prioritized for in vitro and in vivo studies investigating ACE2-mediated viral entry or the stabilization of the ACE2 closed conformation. Its identification as one of only eight promising hits from a 7,173-compound virtual screen [1] provides a strong, data-driven rationale for its use over other xanthines in this specific context.

Physicochemical Profiling and Formulation Studies Requiring Altered Lipophilicity

For formulation development or permeability studies where increased lipophilicity (LogP 0.31) and a larger polar surface area (140.2 Ų) are desired relative to theophylline (cLogP -0.087, PSA 69.3 Ų), diniprofylline serves as a strategically differentiated tool compound . This is particularly relevant for oral formulation optimization or when designing peripherally restricted bronchodilator analogs.

Investigational Studies on Severe Respiratory Insufficiency and Geriatric Respiratory Care

Given its documented historical clinical use in severe respiratory insufficiency and geriatric populations [2][3][4], diniprofylline is a logical candidate for retrospective analysis, meta-research, or as a reference standard in preclinical models of advanced respiratory failure where conventional xanthines may not have established efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diniprofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.